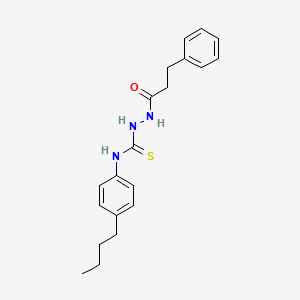
N-(4-butylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-butylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide, also known as BPPT, is a chemical compound that has been of interest to researchers due to its potential applications in the field of medicinal chemistry. BPPT has been shown to possess a range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects.
Mécanisme D'action
The exact mechanism of action of N-(4-butylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide is not fully understood, but studies have suggested that it may act through multiple pathways. This compound has been found to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. Additionally, this compound has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification genes.
Biochemical and Physiological Effects:
This compound has been shown to possess a range of biochemical and physiological effects. Studies have found that this compound can reduce the production of inflammatory cytokines and reactive oxygen species (ROS) in cells. Additionally, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. This compound has also been found to have a protective effect on the liver and kidneys, reducing oxidative stress and inflammation in these organs.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-butylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has been well-characterized in the literature. Additionally, this compound has been shown to have low toxicity in animal models, making it a potentially safe compound for use in drug development. However, there are also limitations to the use of this compound in lab experiments. Its mechanism of action is not fully understood, and further research is needed to elucidate its effects on specific molecular targets. Additionally, the potential side effects of this compound on human health are not yet known, and further toxicity studies are needed.
Orientations Futures
There are several future directions for research on N-(4-butylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide. One area of interest is the development of this compound as a potential anticancer drug. Further studies are needed to elucidate its mechanism of action and identify specific molecular targets. Additionally, the potential side effects of this compound on human health need to be further explored. Another area of interest is the development of this compound as a potential treatment for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Further studies are needed to determine its efficacy and safety in animal models and human clinical trials. Finally, the potential use of this compound as a neuroprotective agent is also an area of interest, as studies have suggested that it may have a protective effect on the brain in animal models of neurodegenerative diseases.
Méthodes De Synthèse
N-(4-butylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide can be synthesized by reacting 4-butylphenylhydrazine with 3-phenylpropanoyl chloride in the presence of sodium bicarbonate. The resulting product is then reacted with carbon disulfide to yield this compound. The synthesis method of this compound has been well-established in the literature, and several modifications have been made to improve the yield and purity of the final product.
Applications De Recherche Scientifique
N-(4-butylphenyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide has been the subject of extensive research due to its potential applications in the field of medicinal chemistry. Studies have shown that this compound possesses anti-inflammatory, antioxidant, and antitumor effects. This compound has been found to inhibit the production of inflammatory cytokines and reduce oxidative stress in cells. Additionally, this compound has been shown to induce apoptosis in cancer cells, making it a potential candidate for anticancer drug development.
Propriétés
IUPAC Name |
1-(4-butylphenyl)-3-(3-phenylpropanoylamino)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3OS/c1-2-3-7-17-10-13-18(14-11-17)21-20(25)23-22-19(24)15-12-16-8-5-4-6-9-16/h4-6,8-11,13-14H,2-3,7,12,15H2,1H3,(H,22,24)(H2,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBYUXIMRNQMKQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=S)NNC(=O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-amino-1-[2-(phenylthio)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5762463.png)
![3-(4-bromophenyl)-N,N-diethyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B5762471.png)

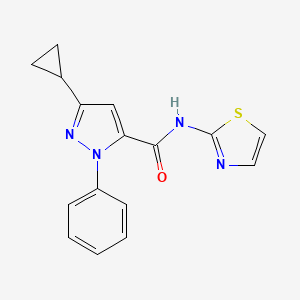
![methyl N-cyano-N-[4-(ethylamino)-6-(methylthio)-1,3,5-triazin-2-yl]glycinate](/img/structure/B5762483.png)
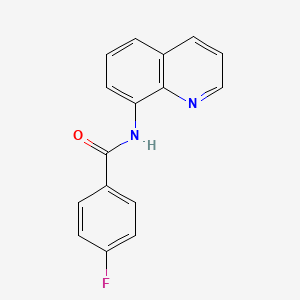
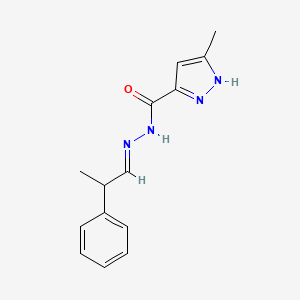
![N~1~-cyclopropyl-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5762499.png)
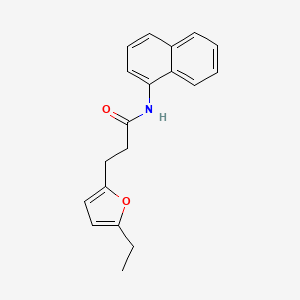
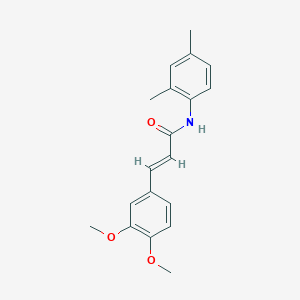
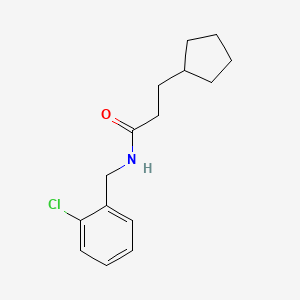

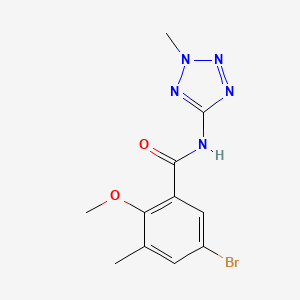
![N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5762551.png)